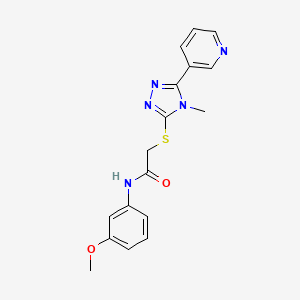![molecular formula C16H16ClN3O2S B12151566 N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B12151566.png)
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chloropyridine moiety, a piperidine ring, and a thiophene carboxamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a reaction with a suitable carbonylating agent to form the 6-chloropyridin-3-yl carbonyl intermediate.
Piperidine Coupling: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative.
Thiophene Carboxamide Formation: Finally, the piperidin-4-yl derivative is coupled with thiophene-2-carboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- 2-chloro-5-(methylaminomethyl)pyridine
- 1-(6-chloro-3-pyridinyl)-N-methylmethanamine
Uniqueness
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H16ClN3O2S |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S/c17-14-4-3-11(10-18-14)16(22)20-7-5-12(6-8-20)19-15(21)13-2-1-9-23-13/h1-4,9-10,12H,5-8H2,(H,19,21) |
InChI-Schlüssel |
FVPCMCXPQMJRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate](/img/structure/B12151500.png)

![2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine](/img/structure/B12151504.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151516.png)
![3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151525.png)
methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12151526.png)

![methyl 4-[({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12151530.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12151541.png)
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B12151546.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12151548.png)
![3-[(4-bromophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12151551.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12151558.png)
![4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate](/img/structure/B12151561.png)
